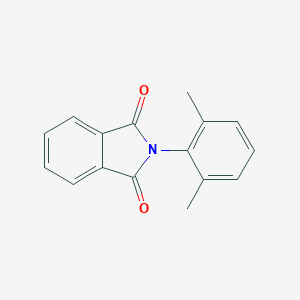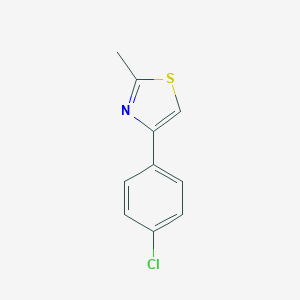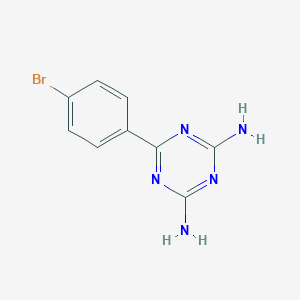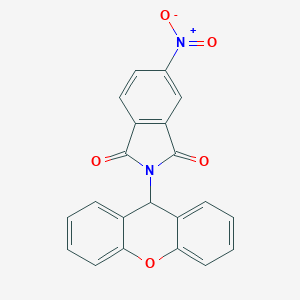![molecular formula C19H17ClN2O3 B186271 Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester CAS No. 141355-87-5](/img/structure/B186271.png)
Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K), which are known to play a crucial role in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester has been found to exert a range of biochemical and physiological effects in various cellular systems. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of inflammatory cytokines in immune cells. Additionally, it has been found to modulate the expression of various genes involved in cancer cell growth and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester offers several advantages for lab experiments, including its high potency and selectivity towards cancer cells and its ability to inhibit multiple targets involved in cancer cell growth and inflammation. However, it also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
Conclusion:
In conclusion, Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester is a promising chemical compound that has shown significant potential in various fields of scientific research. Its unique mechanism of action, high potency, and selectivity towards cancer cells and immune cells make it an attractive candidate for further investigation and development. With continued research and optimization, Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester could have a significant impact on the development of new treatments for cancer and inflammatory diseases.
Synthesemethoden
Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester is synthesized using a multi-step process involving the reaction of 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol with ethyl chloroacetate in the presence of a base catalyst. The resulting product is then subjected to esterification using ethanol and a strong acid catalyst to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has shown promising results in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
CAS-Nummer |
141355-87-5 |
|---|---|
Produktname |
Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester |
Molekularformel |
C19H17ClN2O3 |
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
ethyl 2-[4-chloro-2-(2-phenylpyrazol-3-yl)phenoxy]acetate |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-24-19(23)13-25-18-9-8-14(20)12-16(18)17-10-11-21-22(17)15-6-4-3-5-7-15/h3-12H,2,13H2,1H3 |
InChI-Schlüssel |
WAMQILFYMUWSAZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)C2=CC=NN2C3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)C2=CC=NN2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



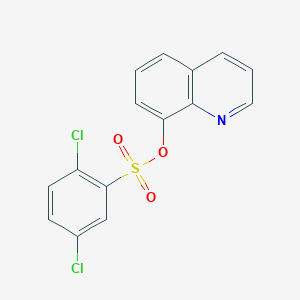
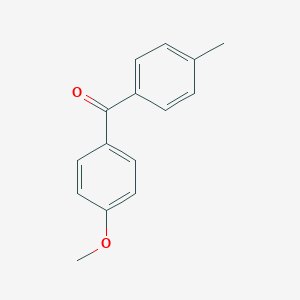
![3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B186192.png)
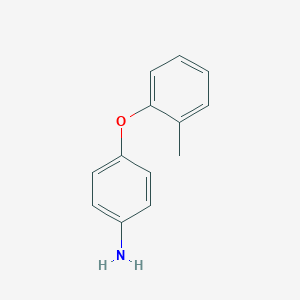
![N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B186194.png)
![2-[(2,5-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B186195.png)


